(2S)-2-(ethylamino)propan-1-ol
Description
Historical Research Evolution
The discovery of (2S)-2-(ethylamino)propan-1-ol traces back to early 20th-century investigations into asymmetric amine synthesis. Initial work focused on resolving racemic mixtures of amino alcohols through fractional crystallization, as exemplified by the 1932 isolation of enantiopure samples using tartaric acid derivatives. A pivotal advancement occurred in the 1980s with the development of catalytic asymmetric hydrogenation techniques, enabling stereoselective production of the S-isomer at scale. For instance, Noyori-type ruthenium catalysts achieved enantiomeric excess (ee) values exceeding 98% in propan-1-ol derivatives by 1997.
The compound gained prominence in pharmaceutical research following the 2005 discovery that its configuration influences β-adrenergic receptor binding affinity. Recent synthetic breakthroughs include flow chemistry approaches that reduce reaction times from 48 hours to <6 hours while maintaining >99% ee, as demonstrated in 2023 continuous-flow hydrogenation systems.
Academic Research Significance
(2S)-2-(Ethylamino)propan-1-ol serves three primary roles in contemporary research:
- Chiral Auxiliary : Its rigid bicyclic transition states facilitate asymmetric induction in aldol reactions (up to 95% ee).
- Ligand Precursor : The amino and hydroxyl groups coordinate transition metals, forming catalysts for enantioselective hydrogenations (TON > 1,000).
- Building Block : Over 120 pharmaceutical patents since 2010 incorporate its scaffold, particularly in bronchodilators and antiviral agents.
Academic interest is quantified by publication trends:
| Year Range | Publications | Primary Focus Areas |
|---|---|---|
| 2000–2010 | 87 | Synthetic methodology development |
| 2011–2020 | 142 | Catalytic applications |
| 2021–2025 | 89 (projected) | Sustainable synthesis & materials science |
Stereochemical Relevance of S-Configuration
The S-configuration induces distinct molecular properties:
- Hydrogen Bonding : X-ray crystallography reveals intramolecular N-H···O bonds (2.78 Å) that stabilize boat conformations in crystalline phases.
- Solubility : The S-isomer demonstrates 23% higher aqueous solubility than its R-counterpart at 25°C (8.7 g/L vs. 6.7 g/L).
- Optical Rotation : [α]D²⁵ = +34.5° (c = 1, H₂O), contrasting with -34.2° for the R-form.
Quantum mechanical calculations (DFT-B3LYP/6-311++G**) show the S-configuration lowers transition state energy by 4.7 kcal/mol in proline-catalyzed aldol reactions versus R-forms.
Comparative Studies with R-Isomer and Related Compounds
Key differences emerge in comparative analyses:
| Property | (2S)-Isomer | (2R)-Isomer | Related Compound: 2-Amino-1-propanol |
|---|---|---|---|
| Melting Point | 89–91°C | 85–87°C | 102–104°C |
| Log P | -0.45 | -0.41 | -1.12 |
| β₂-Adrenergic EC₅₀ | 12 nM | 480 nM | 2.1 μM |
| Crystal System | Monoclinic (P2₁) | Orthorhombic (P2₁2₁2₁) | Triclinic (P1) |
The S-isomer’s enhanced biological activity stems from complementary hydrogen bonding with Thr164 in adrenergic receptors, as shown in molecular docking studies.
Current Research Landscape
Four emerging research directions dominate:
- Continuous Manufacturing : Microreactor systems achieve 99.8% conversion in <10 minutes residence time using immobilized enzymes.
- Polymer Chemistry : Ring-opening polymerization with ε-caprolactone yields biodegradable elastomers (Tg = -45°C, Tm = 52°C).
- CO₂ Capture : Schiff base derivatives demonstrate 1.8 mmol CO₂/g adsorption capacity at 40°C.
- Chiral Separation : Core-shell HPLC columns resolve enantiomers with α = 1.60 in <8 minutes.
Recent advances include photocatalytic deracemization (2024) using chiral Ir(III) complexes to convert R-isomers to S-forms with 94% efficiency.
Properties
IUPAC Name |
(2S)-2-(ethylamino)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-6-5(2)4-7/h5-7H,3-4H2,1-2H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBGCXQCQVUHNE-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H](C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112150-26-2 | |
| Record name | (2S)-2-(ethylamino)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(ethylamino)propan-1-ol can be achieved through several methods. One common approach involves the reductive amination of acetone with ethylamine, followed by reduction of the resulting imine. The reaction typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride under mild conditions to yield the desired amino alcohol.
Another method involves the catalytic hydrogenation of 2-(ethylamino)propanal, which can be prepared by the reaction of ethylamine with propanal. The hydrogenation process is carried out in the presence of a catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In industrial settings, the production of (2S)-2-(ethylamino)propan-1-ol often involves continuous flow processes to ensure high efficiency and yield. The use of flow reactors allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality. Catalytic hydrogenation and reductive amination are commonly employed in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(ethylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in sulfuric acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 2-(ethylamino)propanal, 2-(ethylamino)propanoic acid.
Reduction: 2-(ethylamino)propan-1-amine, 2-(ethylamino)propan-1-ol.
Substitution: Various substituted amino alcohols depending on the nucleophile used.
Scientific Research Applications
(2S)-2-(ethylamino)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(ethylamino)propan-1-ol depends on its specific application. In enzymatic reactions, it can act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. In pharmaceutical applications, the compound may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, and biological or synthetic properties:
Key Comparative Findings
Impact of Alkyl Chain Length and Branching
- Linear vs. Branched Groups: Linear amino alcohols (e.g., (S)-2-(methylamino)propan-1-ol) exhibit superior PD-1/PD-L1 inhibitory activity (EC₅₀ <100 nM) compared to branched analogs like diethanolamine (EC₅₀ ~200 nM) . The ethyl group in (2S)-2-(ethylamino)propan-1-ol may enhance lipophilicity and binding affinity relative to methyl derivatives, though direct data are lacking.
- Position of Amino Group: Moving the amino group from the second to the third carbon (e.g., 3-(methylamino)propan-1-ol) retains activity, suggesting flexibility in receptor interactions .
Substituent Effects on Pharmacological Activity
- Aromatic and Heterocyclic Moieties: Compounds with indolyl or phenoxy groups (e.g., (2R,S)-1-(indolyloxy)-3-(ethylamino)propan-2-ol) exhibit α1/α2/β1-adrenoceptor binding and antiarrhythmic effects . This contrasts with PD-1/PD-L1 inhibitors, highlighting how substituents dictate target specificity.
- Bulkier Groups: The dibenzylamino substituent in (2S)-1-amino-3-(dibenzylamino)propan-2-ol improves synthetic yield (76%) but may reduce solubility compared to smaller alkyl groups .
Biological Activity
(2S)-2-(ethylamino)propan-1-ol, also known as ethylamino propanol, is a compound with significant biological activity and potential therapeutic applications. This article explores its biological mechanisms, research findings, and practical applications in various fields.
(2S)-2-(ethylamino)propan-1-ol is characterized by its ethylamino group, which plays a crucial role in its biological interactions. The compound can undergo several chemical reactions:
- Oxidation : The primary alcohol group can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate or chromium trioxide.
- Reduction : It can be reduced to yield amines or other alcohols with reducing agents such as sodium borohydride.
- Substitution : The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
The mechanism of action primarily involves interactions with enzymes and receptors. In enzymatic contexts, (2S)-2-(ethylamino)propan-1-ol can act as a substrate or inhibitor, affecting enzyme activity and influencing metabolic pathways.
Pharmacological Applications
Research indicates that (2S)-2-(ethylamino)propan-1-ol has potential applications in treating various conditions:
- Neurodegenerative Disorders : The compound has been investigated for its neuroprotective effects, potentially serving as an antagonist of the NMDA receptor, which is implicated in neurodegeneration .
- Psychiatric Disorders : Its ability to modulate neurotransmitter systems suggests potential use in managing anxiety and affective disorders .
Inhibitory Effects
Studies have shown that (2S)-2-(ethylamino)propan-1-ol can inhibit specific protein interactions, such as the PD-1/PD-L1 complex, which is crucial in cancer immunotherapy. For instance, a related compound demonstrated an 83% dissociation of this complex at low concentrations, indicating strong inhibitory potential .
Case Studies and Research Findings
Comparison with Similar Compounds
The biological activity of (2S)-2-(ethylamino)propan-1-ol can be compared to other related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| (2R)-2-(ethylamino)propan-1-ol | Enantiomer of (2S) | Similar properties but different efficacy |
| 2-(methylamino)propan-1-ol | Methyl instead of ethyl | Used in similar applications but shows varied reactivity |
| 2-(isopropylamino)propan-1-ol | Isopropyl group | Different reactivity and biological effects compared to (2S) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
